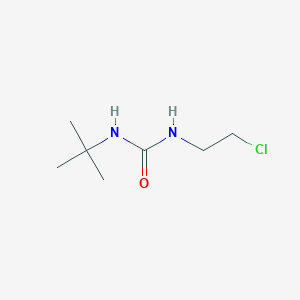

1-Tert-butyl-3-(2-chloroethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(2-chloroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClN2O/c1-7(2,3)10-6(11)9-5-4-8/h4-5H2,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWAQWESJZYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303802 | |

| Record name | 1-tert-butyl-3-(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-02-6 | |

| Record name | NSC162151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl-3-(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-3-(2-chloroethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyl-3-(2-chloroethyl)urea: Structure, Properties, and Potential Applications

Introduction

1-Tert-butyl-3-(2-chloroethyl)urea is a fascinating, yet sparsely documented, aliphatic chloroethylurea. While its aromatic counterparts have been the subject of extensive research, particularly in the realm of oncology, this specific molecule presents a unique structural variation with the potential for novel chemical and biological activities. The presence of a reactive 2-chloroethyl group, a common pharmacophore in alkylating agents, combined with a sterically hindering tert-butyl group, suggests a nuanced reactivity profile.

This technical guide aims to provide a comprehensive overview of this compound, addressing its chemical structure, predicted properties, and plausible synthetic routes. By drawing upon established knowledge of related compounds, we will explore its potential as a research chemical and as a precursor for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development who are interested in the synthesis and application of novel electrophilic compounds.

Chemical Structure and Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physicochemical properties. While experimental data for this compound is limited in publicly accessible literature, we can leverage computational predictions and knowledge of analogous structures to build a comprehensive profile.

Molecular Structure

This compound, with the chemical formula C₇H₁₅ClN₂O, features a central urea moiety asymmetrically substituted with a tert-butyl group at one nitrogen and a 2-chloroethyl group at the other.[1]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key predicted and known physicochemical properties of this compound and its constituent functional groups. These properties are crucial for understanding its solubility, stability, and potential for biological activity.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₅ClN₂O | [1] |

| Molecular Weight | 178.66 g/mol | [1] |

| Monoisotopic Mass | 178.0873 Da | [1] |

| Predicted XlogP | 0.9 | [1] |

| CAS Number | Not definitively assigned. PubChem CID: 294163. | [1] |

| Appearance | Likely a solid at room temperature. | Inferred from related ureas. |

| Solubility | Expected to have some solubility in polar organic solvents. | Inferred from structure. |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of unsymmetrical ureas is commonly achieved through the nucleophilic addition of an amine to an isocyanate.[2] In this case, the readily available tert-butyl isocyanate would serve as the electrophile, and 2-chloroethylamine (or its more stable hydrochloride salt) would act as the nucleophile.

Diagram 2: Proposed Synthesis of this compound

Caption: Reaction scheme for the proposed synthesis.

Experimental Protocol (Proposed)

This protocol is a guideline based on similar urea syntheses and should be optimized for yield and purity.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to liberate the free amine. Stir for 15-30 minutes at room temperature.

-

Isocyanate Addition: Slowly add tert-butyl isocyanate (1 equivalent) to the reaction mixture. An exothermic reaction may occur, so cooling in an ice bath is recommended.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the two methylene groups of the chloroethyl moiety (triplets, in the range of 3.4-3.7 ppm), and the two N-H protons (broad signals). |

| ¹³C NMR | Resonances for the carbonyl carbon (~158 ppm), the carbons of the tert-butyl group, and the two methylene carbons of the chloroethyl group. |

| FT-IR | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (the "amide I" band, ~1640 cm⁻¹), and N-H bending (the "amide II" band, ~1560 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 179.0946 and/or [M+Na]⁺ at m/z 201.0765. |

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been explicitly reported. However, based on its structural features, we can hypothesize its potential as a biologically active agent, likely with cytotoxic properties.

Alkylating Potential

The 2-chloroethyl group is a well-known alkylating moiety. Through neighboring group participation, the nitrogen atom can displace the chloride to form a highly reactive aziridinium ion intermediate.[3][4] This electrophilic species can then be attacked by nucleophiles, such as those found in biological macromolecules like DNA and proteins. This is the fundamental mechanism of action for many nitrogen mustard-based anticancer drugs.[5][6]

Diagram 3: Postulated Mechanism of Action

Caption: Hypothesized pathway to cytotoxicity via alkylation.

Comparison with Aryl Chloroethylureas (CEUs)

Extensive research on N-aryl-N'-(2-chloroethyl)ureas (CEUs) has demonstrated their potential as anticancer agents.[5][6][7][8] Many of these compounds exert their cytotoxic effects by alkylating β-tubulin, leading to the disruption of microtubule dynamics and mitotic arrest.[5][6][7][8] Others have been shown to target the redox-regulating protein thioredoxin-1.[9]

The replacement of the aryl group in these established CEUs with a tert-butyl group in this compound is a significant structural modification. The bulky and electron-donating nature of the tert-butyl group, in contrast to the electronic and steric properties of an aryl ring, would likely influence the compound's reactivity, protein binding affinity, and overall biological activity. It is plausible that this compound could exhibit a different target profile and potency compared to its aromatic counterparts.

Toxicology

Specific toxicological data for this compound are not available. However, as a potential alkylating agent, it should be handled with extreme caution. Compounds containing the 2-chloroethylamino moiety are often associated with mutagenicity and cytotoxicity.[10] The tert-butyl group may influence its metabolic profile and overall toxicity. A thorough toxicological assessment, including assays for mutagenicity (e.g., Ames test) and cytotoxicity in various cell lines, would be a critical step in the evaluation of this compound for any potential therapeutic application.

Conclusion and Future Directions

This compound represents an under-explored area within the broader class of chloroethylureas. While a lack of direct experimental data necessitates a predictive and comparative approach to its characterization, its structure suggests a high potential for biological activity.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectral characterization are essential for enabling further research.

-

Biological Screening: A comprehensive evaluation of its cytotoxic activity against a panel of cancer cell lines would provide valuable insights into its potential as an anticancer agent.

-

Mechanism of Action Studies: Investigating its potential to alkylate biological macromolecules, such as tubulin or thioredoxin-1, would elucidate its mechanism of action and differentiate it from known CEUs.

-

Toxicological Profiling: A thorough assessment of its toxicological properties is crucial for determining its safety profile and potential for further development.

By addressing these key research areas, the scientific community can unlock the full potential of this compound and pave the way for the development of novel chemical probes and therapeutic agents.

References

- BenchChem. (2025). Physicochemical Properties of 2-Chloroethylamine: A Technical Guide. BenchChem.

- PubChemLite. (n.d.). This compound.

- Lacroix, J., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(6), 963-973.

- Gaudreault, R. C., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(6), 963-973.

- BenchChem. (2025).

- Moreau, E., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063.

- Moreau, E., et al. (2003). A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063.

- Moreau, E., et al. (2003). A New Generation of N-Aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and β-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063.

- Chem-Impex. (n.d.). 2-Chloroethylamine hydrochloride, 70% Wt aqueous solution.

- Fortin, J. S., et al. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology, 86(4), 336-348.

- Sigma-Aldrich. (n.d.). 1-(4-tert-butylphenyl)-3-(2-chloroethyl)urea.

- Edmund, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(24), 5897.

- Organic Syntheses. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.

- ITW Reagents. (n.d.). 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet.

- Brainly. (2023, August 14). Draw the curved arrows to complete the reaction mechanism of the following reaction.

- Merck Millipore. (n.d.). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression.

- Ito, A., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.

- PubChemLite. (n.d.). 1-tert-butyl-3-(2-chloroacetyl)urea.

- Scilit. (n.d.). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression.

- Shudo, K., et al. (2010). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 58(1), 82-86.

- Shudo, K., et al. (2010). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 58(1), 82-86.

- Süli-Vargha, H., et al. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)

- PubChem. (n.d.). Urea, 1-tert-butyl-3-(m-hydroxyphenyl)-, tert-butylcarbamate (ester).

- PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea.

- Smith, M. T., et al. (1987). Cytotoxicity of N,N-bis(2-chloroethyl)-N-nitrosourea in hypoxic rat hepatocytes. Biochemical Pharmacology, 36(19), 3299-3304.

- BenchChem. (2025). Application Notes and Protocols: 1,3-Bis(2-chloroethyl)

- PubChem. (n.d.). 1-t-Butyl-3-ethyl urea.

- Moku, G. (n.d.). This compound.

- Google Patents. (n.d.). US4384140A - 2-Chloroethyl urea derivatives.

- ChemicalBook. (2025). TERT-BUTYLUREA.

- Google Patents. (n.d.). WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.

- Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride.

- Gaudreault, R. C., et al. (1994). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Journal of Pharmacy and Pharmacology, 46(10), 841-845.

- European Patent Office. (2021). PROCESS FOR PREPARATION OF CARMUSTINE - EP 3442941 B1.

- Sigma-Aldrich. (n.d.). 1-TERT-BUTYL-3-(3-CHLOROBENZYL)UREA.

Sources

- 1. PubChemLite - this compound (C7H15ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Cytotoxicity of N,N-bis(2-chloroethyl)-N-nitrosourea in hypoxic rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Rational Design, Synthesis, and Characterization of 1-Tert-butyl-3-(2-chloroethyl)urea: A Technical Whitepaper

Executive Summary

For researchers and drug development professionals, 1-tert-butyl-3-(2-chloroethyl)urea (CAS 13908-02-6) serves as a vital bifunctional chemical building block. Characterized by an aliphatic, lipophilic tert-butyl moiety on one terminus and a highly reactive 2-chloroethyl alkylating arm on the other, this intermediate is highly relevant in the synthesis of pharmacological agents, specifically in the development and screening of chloroethylnitrosoureas (CENUs) designed for antineoplastic (anti-cancer) activity[1].

This whitepaper analyzes the molecular anatomy, details a highly robust, self-validating synthetic methodology, and outlines strict characterization parameters for verified batch reproducibility.

Molecular Anatomy and Pharmacological Context

The architectural logic of this compound is based on combining target accessibility with payload delivery.

-

The tert-Butyl Core: The bulky

group drastically modulates the lipophilicity (predicted -

The 2-Chloroethyl Arm: This terminal chain acts as a pro-pharmacophore. While relatively stable as a urea derivative, subsequent nitrosation (forming a nitrosourea) transforms this arm into a highly reactive chloroethyl diazonium ion capable of cross-linking DNA via

-guanine alkylation, thereby inducing apoptosis in rapidly dividing cells[1].

Pathway showing the nitrosation of chloroethylurea and subsequent DNA cross-linking mechanism.

Retrosynthetic Strategy & Reaction Kinetics

The synthesis of asymmetrical ureas is generally approached via the reaction of an isocyanate with an amine. To synthesize this compound, two primary disconnections are theoretically possible:

-

tert-Butyl isocyanate + 2-chloroethylamine hydrochloride.

-

2-Chloroethyl isocyanate + tert-butylamine.

Causality in Synthesis Selection: We prioritize Route 2 . 2-Chloroethyl isocyanate is a commercially accessible, exceptionally reactive electrophile. When paired with tert-butylamine—a strongly nucleophilic primary amine—the reaction proceeds rapidly. More importantly, using the free tert-butylamine base prevents the need for auxiliary bases (like Triethylamine) required in Route 1 to liberate the 2-chloroethylamine from its hydrochloride salt[3]. Avoiding auxiliary bases simplifies the purification phase and eliminates the risk of base-catalyzed aziridine formation (intramolecular cyclization of the chloroethyl chain).

Step-by-step synthetic workflow for this compound via nucleophilic addition.

Experimental Methodology: A Self-Validating Protocol

This procedural design is built to act as a self-validating system; physical phase shifts and temperature controls ensure that kinetic byproducts are mathematically suppressed.

Materials Required:

-

tert-Butylamine (1.05 equivalents)

-

2-Chloroethyl isocyanate (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Protocol:

-

Preparation & Inertion: Dissolve tert-butylamine in anhydrous THF (e.g.,

) within a flame-dried, round-bottom flask equipped with a magnetic stirrer and addition funnel. Purge with -

Thermal Equilibration: Submerge the reaction flask into an ice-water bath to achieve an internal temperature of

[3]. Causality: At ambient temperatures, the nucleophilic attack of the amine on the primary chloride ( -

Electrophilic Addition: Dissolve 2-chloroethyl isocyanate in an equal volume of anhydrous THF and load it into the addition funnel. Introduce the isocyanate solution dropwise over 30 minutes. Causality: Dropwise addition ensures a constant excess of the amine locally, avoiding isocyanate dimerization while preventing dangerous exothermic runaway.

-

Reaction Propagation: After complete addition, remove the ice bath. Allow the system to warm to ambient room temperature (

) and stir for 12–15 hours to ensure full conversion[3]. -

Isolation: Evaporate the THF solvent under reduced pressure (

) to yield the crude dry residue. Recrystallize the residue from hot acetonitrile or an ethyl acetate/hexane gradient to obtain pristine white crystals[3].

Comprehensive Characterization and Data Profiling

Verification of the synthesized compound relies on observing distinct diagnostic markers across analytical platforms.

Quantitative Chemical Profiling

The molecular data generated by ESI-MS provides the first validation gate. Notably, mass spectrometry of this compound yields distinct isotopic signatures (

Table 1: Physicochemical and Mass Spectrometry Profiling

| Property / Adduct | Value | Primary Diagnostic Function |

| Molecular Formula | Stoichiometric validation | |

| Monoisotopic Mass | Base measurement for ESI-MS | |

| Predicted logP | Pharmacokinetic lipid solubility index | |

| Primary ESI positive mode confirmation | ||

| Predicted CCS | Ion mobility separation parameter |

(Note: Predicted spectral adduct data derived from PubChemLite database modeling for CAS 13908-02-6[2])

Diagnostic NMR Shifts (Self-Validating Benchmarks)

To guarantee structural integrity, Proton Nuclear Magnetic Resonance (

Table 2: Diagnostic

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Structural Rationale / Causality |

| Singlet | 9H | Massive singlet confirms the preservation of the bulky tert-butyl steric group without fragmentation. | |||

| Multiplet/Quad | 2H | Deshielded directly by the urea nitrogen. Coupling occurs with the adjacent methylene and the exchangeable | |||

| Triplet | 2H | Deshielded heavily by the highly electronegative chlorine atom; confirms the preservation of the alkylating arm. | |||

| Broad S | 2H | Typical urea |

References

-

Title: CAS 13908-02-6 | Sigma-Aldrich - MilliporeSigma: this compound. Source: sigmaaldrich.com. URL:

-

[2] Title: this compound - PubChemLite. Source: uni.lu. URL:

-

[1] Title: In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed. Source: nih.gov. URL:

-

[3] Title: 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - ChemicalBook. Source: chemicalbook.com. URL:

Sources

- 1. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H15ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Assessing the In Vitro Cytotoxicity of 1-Tert-butyl-3-(2-chloroethyl)urea in Cancer Cell Lines

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the anticancer potential of 1-Tert-butyl-3-(2-chloroethyl)urea (TBCNU). We move beyond simple protocol recitation to explore the causality behind experimental design, ensuring a robust and reproducible evaluation of this promising cytotoxic agent.

Introduction: The Therapeutic Potential of Chloroethyl Ureas

This compound (TBCNU) belongs to the class of aryl chloroethyl ureas (CEUs), which are synthetic compounds developed as potential anticancer agents.[1] Structurally related to the well-established nitrosoureas like carmustine (BCNU) and lomustine (CCNU), TBCNU is an alkylating agent designed to induce cytotoxicity in rapidly proliferating cancer cells.[2][3] The core scientific premise is that the 2-chloroethyl group can form highly reactive intermediates that chemically modify crucial cellular macromolecules, primarily DNA, leading to cell death.[4][5]

This guide will detail the established mechanisms of action for this class of compounds and provide validated, step-by-step protocols to quantify the cytotoxicity of TBCNU and elucidate its specific effects on cell fate and cell cycle progression.

Postulated Mechanism of Action

The cytotoxic effects of TBCNU and related chloroethyl compounds are believed to be multifactorial, primarily revolving around the induction of extensive DNA damage. However, emerging evidence also points to effects on key cellular redox systems.

DNA Alkylation and Interstrand Cross-Linking

The canonical mechanism for chloroethylating agents is their ability to alkylate DNA.[4] Upon entering the cell, TBCNU is thought to non-enzymatically decompose to form a reactive chloroethyl carbonium ion.[3] This electrophilic intermediate then covalently binds to nucleophilic sites on DNA bases, with a preference for the O6 and N7 positions of guanine.[4]

The initial alkylation event (monoadduct formation) can be followed by a second reaction where the chlorine atom is displaced, leading to the formation of a covalent bond with a base on the complementary DNA strand. This creates a highly cytotoxic DNA interstrand cross-link (ICL).[3][6] These ICLs physically prevent the separation of the DNA double helix, thereby stalling critical cellular processes like DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[4][5]

Inhibition of Thioredoxin System

Beyond direct DNA damage, some CEUs have been shown to covalently bind to and inhibit Thioredoxin-1 (TRX1).[1] TRX1 is a critical antioxidant protein that regulates cellular redox balance and is often overexpressed in cancer cells. By binding to TRX1, CEUs can abrogate its nuclear translocation, disrupting the cell's ability to manage oxidative stress and potentially sensitizing it to the cytotoxic effects of DNA damage.[1][7] This represents a secondary, yet potentially synergistic, mechanism of action.

Core Protocol: Quantifying In Vitro Cytotoxicity

The foundational experiment to evaluate a novel compound is the determination of its dose-dependent cytotoxicity. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[8][9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate, primarily via mitochondrial dehydrogenases.[9][10]

Experimental Workflow: MTT Cytotoxicity Assay

Detailed Methodology

Materials:

-

Selected cancer cell line(s) (e.g., LoVo, MDA-MB-231, A549)

-

Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

TBCNU stock solution (dissolved in DMSO, stored at -20°C)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Sterile 96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Plating: Harvest exponentially growing cells and perform a cell count. Dilute the cells to an optimized seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium and plate into a 96-well plate.[11][12]

-

Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. An initial cell titration experiment is recommended for each cell line.[11]

-

-

Adhesion Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to adhere and resume normal growth.[12]

-

Compound Treatment: Prepare serial dilutions of TBCNU in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the TBCNU dilutions. Include "vehicle control" wells containing only the medium with DMSO.

-

Treatment Incubation: Incubate the cells with the compound for a defined period, typically 48 to 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours at 37°C.[13]

-

Causality Check: This incubation allows viable cells to metabolize the MTT into formazan crystals. The 4-hour duration is usually sufficient for visible precipitate formation without causing artifacts.[13]

-

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11]

-

Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve (Viability % vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Representative Data Presentation

The results of a cytotoxicity assay should be summarized to clearly present the dose-dependent effect of the compound.

| Cancer Cell Line | TBCNU Concentration (µM) | % Viability (Mean ± SD) |

| LoVo (Colon) | 0 (Vehicle) | 100 ± 4.5 |

| 0.1 | 95.2 ± 5.1 | |

| 1.0 | 78.6 ± 6.2 | |

| 4.0 | 51.3 ± 3.8 | |

| 10.0 | 22.4 ± 2.9 | |

| 100.0 | 5.1 ± 1.5 | |

| A549 (Lung) | 0 (Vehicle) | 100 ± 5.3 |

| 0.1 | 98.1 ± 4.7 | |

| 1.0 | 85.3 ± 5.9 | |

| 10.0 | 48.9 ± 4.1 | |

| 50.0 | 15.7 ± 3.3 | |

| 100.0 | 6.8 ± 2.1 |

Note: Data are hypothetical for illustrative purposes. An IC₅₀ of ~4 µM is suggested for LoVo cells based on related compounds.[2]

Protocols for Mechanistic Elucidation

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. Flow cytometry-based assays are indispensable for this purpose.

Apoptosis vs. Necrosis: Annexin V & Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these apoptotic cells.[15] Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14][16]

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with TBCNU at concentrations around the IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included.[15]

-

Washing: Wash the cells twice with cold PBS.[16]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[16]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

-

Results Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis)

-

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

DNA-damaging agents frequently cause cell cycle arrest at specific checkpoints, most commonly G2/M.[18] This assay quantifies the DNA content of cells to determine their distribution throughout the cell cycle phases (G0/G1, S, and G2/M).[19]

Procedure:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[20]

-

Causality Check: Ethanol fixation permeabilizes the cells and preserves DNA integrity, which is crucial for stoichiometric PI staining.

-

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[19]

-

Causality Check: RNase A is essential because PI can also bind to double-stranded RNA; its inclusion ensures that the signal comes exclusively from DNA.

-

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence will show distinct peaks for G0/G1 (2n DNA) and G2/M (4n DNA) populations.[20]

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterizing the in vitro cytotoxicity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer activity. The provided protocols, grounded in established scientific principles, serve as a reliable starting point for this evaluation.

Future work should aim to confirm DNA interstrand cross-link formation directly (e.g., via alkaline elution or comet assays) and investigate the compound's effects on the thioredoxin system through Western blotting and activity assays. A thorough understanding of TBCNU's molecular pharmacology is essential for its continued development as a potential therapeutic agent.

References

- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.

- PMC. (n.d.). Assaying cell cycle status using flow cytometry.

- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.

- PubMed. (n.d.). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay.

- PubMed. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research.

- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.

- Abcam. (n.d.). MTT assay protocol.

- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- Patsnap Synapse. (2024, July 17). What is the mechanism of Carmustine?.

- BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.

- BosterBio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.

- PubMed. (1980). Mechanism of action of the nitrosoureas--IV. Reactions of bis-chloroethyl nitrosourea and chloroethyl cyclohexyl nitrosourea with deoxyribonucleic acid. Biochemical Pharmacology.

- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- University of Chicago. (n.d.). Cell Cycle Analysis.

- RSC Publishing. (2014, November 28). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity.

- National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents.

- Oncohema Key. (2016, May 27). Alkylating Agents.

- ResearchGate. (n.d.). Illustration of the mechanism of action of the alkylating agent BCNU on a tumor cell.

- SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.

- ResearchGate. (2025, August 9). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation.

- Sigma-Aldrich. (n.d.). 1-(4-tert-butylphenyl)-3-(2-chloroethyl)urea.

- PubMed. (1990, August 13). The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. What is the mechanism of Carmustine? [synapse.patsnap.com]

- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. scispace.com [scispace.com]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]

- 18. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. bdbiosciences.com [bdbiosciences.com]

An In-Depth Technical Guide to the Antineoplastic Activity of Aryl Chloroethyl Urea Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl chloroethyl ureas (CEUs) represent a promising class of synthetic compounds that have demonstrated significant antineoplastic activity in preclinical studies. Structurally, they are characterized by an aryl group and a reactive 2-chloroethyl urea moiety. This unique chemical architecture allows them to function as "soft" alkylating agents, a property that distinguishes them from classical "hard" alkylating agents like nitrogen mustards. While traditional alkylating agents primarily target DNA, leading to genotoxicity, CEUs exhibit a more nuanced mechanism of action, primarily targeting specific cellular proteins. This targeted approach offers the potential for improved therapeutic indices and reduced side effects. This technical guide provides a comprehensive overview of the current understanding of aryl chloroethyl urea derivatives, including their mechanism of action, structure-activity relationships, synthesis, and preclinical evaluation.

Mechanism of Antineoplastic Action

The anticancer activity of aryl chloroethyl urea derivatives stems from their ability to act as selective protein alkylating agents. Unlike traditional chemotherapeutics that cause widespread DNA damage, CEUs covalently modify specific amino acid residues on target proteins, leading to the disruption of their function and the induction of cell death. Two primary protein targets have been identified for distinct subsets of CEUs: β-tubulin and thioredoxin-1 (Trx-1) .

Targeting the Cytoskeleton: Alkylation of β-Tubulin

A significant subset of aryl chloroethyl ureas exerts its antimitotic effect by directly targeting β-tubulin, a critical component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

CEUs have been shown to covalently bind to β-tubulin, leading to microtubule depolymerization.[1] This alkylation event has been pinpointed to the cysteine-239 (Cys239) residue within the colchicine-binding site of β-tubulin.[2] The covalent modification of this specific residue disrupts the normal polymerization and depolymerization cycle of microtubules, ultimately leading to mitotic arrest and cell death.[1] The selectivity for β-tubulin over other cellular nucleophiles contributes to the "soft" alkylating nature of these compounds.

Figure 1: Diagram illustrating the mechanism of action of aryl chloroethyl urea derivatives that target β-tubulin.

Modulating Redox Homeostasis: Targeting Thioredoxin-1

Another class of CEUs exhibits its anticancer effects through the alkylation of thioredoxin-1 (Trx-1), a key enzyme in the cellular antioxidant system. Trx-1 plays a crucial role in maintaining redox homeostasis and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

Specific CEU derivatives have been shown to covalently bind to Trx-1.[3] Interestingly, this alkylation does not primarily target the active site cysteine residues of Trx-1, suggesting a unique mechanism of inhibition.[4] Instead of directly inhibiting its enzymatic activity, these CEUs prevent the nuclear translocation of Trx-1.[3] The sequestration of Trx-1 in the cytoplasm disrupts its function in regulating transcription factors and other nuclear proteins involved in cell proliferation and survival, leading to cell cycle arrest in the G0/G1 phase.[5]

Figure 2: Diagram illustrating the mechanism of action of aryl chloroethyl urea derivatives that target thioredoxin-1.

Structure-Activity Relationships (SAR)

The biological activity of aryl chloroethyl urea derivatives is highly dependent on the nature and position of substituents on the aryl ring. Systematic SAR studies have provided valuable insights for the rational design of more potent and selective compounds.[1][6]

Key SAR findings include:

-

Aryl Substituents:

-

Bulky, lipophilic groups at the para position of the phenyl ring, such as tert-butyl or cyclohexyl, generally enhance cytotoxic activity.[6][7]

-

Halogen substitution at the para position can also contribute to increased potency.[6]

-

The nature of the aryl substituent influences the selectivity towards either β-tubulin or Trx-1. CEUs with fused aromatic rings or aliphatic chains tend to alkylate β-tubulin, while those with cycloalkyl or cycloalkoxy groups are more likely to inhibit Trx-1 nuclear translocation.[5]

-

-

Urea Moiety: The exocyclic urea functional group is essential for activity.[6]

-

Chloroethyl Group: The N'-(2-chloroethyl) moiety is the reactive pharmacophore responsible for alkylation and is crucial for cytotoxicity.[6] Introduction of a branched alkylating chain, such as the N'-(1-methyl-2-chloro)ethyl group, can significantly enhance cytotoxic activity.[1]

| Compound/Derivative | Aryl Substituent | Target | In Vitro Activity (IC50/GI50) | Reference |

| 4-tert-butyl-CEU | 4-tert-butyl | β-tubulin | 4 µM (LoVo cells) | [7] |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | 4-(3-carbomethoxypropyl)phenyl | Not specified | 28 µM (LoVo cells) | [7] |

| 4-methyl-CEU | 4-methyl | Not specified | 20 µM (LoVo cells) | [7] |

| N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) | 4-iodo | β-tubulin | ~10 µM (CT-26 cells) | [3] |

Table 1: Summary of in vitro activities of selected aryl chloroethyl urea derivatives.

Synthesis of Aryl Chloroethyl Urea Derivatives

The synthesis of N-aryl-N'-(2-chloroethyl)ureas is typically achieved through a straightforward nucleophilic addition reaction between a substituted aniline and 2-chloroethyl isocyanate.[8]

General Synthetic Protocol

Figure 3: General workflow for the synthesis of N-aryl-N'-(2-chloroethyl)ureas.

Step-by-Step Methodology: Synthesis of N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea

This protocol is a representative example for the synthesis of a potent aryl chloroethyl urea derivative.

-

Preparation of Reactant Solution: Dissolve 1.0 equivalent of 4-tert-butylaniline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of 2-chloroethyl isocyanate dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Evaluation of Antineoplastic Activity

In Vitro Cytotoxicity Assays

The initial screening of aryl chloroethyl urea derivatives for anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

4.1.1. MTT/SRB Assay Protocol

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the aryl chloroethyl urea derivative (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

SRB Assay: Fix the cells with trichloroacetic acid, wash, and stain with sulforhodamine B (SRB) solution. Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution. Measure the absorbance at the appropriate wavelength (e.g., 510 nm).

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value by plotting a dose-response curve.

In Vivo Antitumor Efficacy Studies

Promising candidates from in vitro screening are further evaluated for their antitumor efficacy in vivo using animal models, most commonly xenograft models in immunocompromised mice.[9]

4.2.1. Subcutaneous Xenograft Model Protocol

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the aryl chloroethyl urea derivative to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle. The dosing schedule can vary (e.g., daily, every other day) for a specified duration.[7]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.

Figure 4: A generalized workflow for evaluating the in vivo antitumor efficacy of aryl chloroethyl urea derivatives using a subcutaneous xenograft model.

Potential Mechanisms of Resistance

While aryl chloroethyl ureas have shown promise in preclinical models, the potential for cancer cells to develop resistance remains a critical consideration. Based on their mechanisms of action, several potential resistance mechanisms can be postulated:

-

Alterations in Drug Targets:

-

Tubulin Mutations: Mutations in the gene encoding β-tubulin could alter the structure of the Cys239 binding site, thereby reducing the affinity of the CEU for its target.

-

Overexpression of β-Tubulin Isotypes: Increased expression of β-tubulin isotypes that are less sensitive to the drug could confer resistance.

-

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

-

Enhanced Drug Metabolism/Detoxification: Increased activity of detoxification enzymes, such as glutathione S-transferases (GSTs), could lead to the conjugation and inactivation of the chloroethyl urea moiety.

-

Alterations in the Thioredoxin System: For CEUs targeting Trx-1, upregulation of the thioredoxin system or compensatory antioxidant pathways could potentially counteract the effects of the drug.

Future Perspectives and Clinical Development

Aryl chloroethyl urea derivatives represent a versatile class of antineoplastic agents with distinct mechanisms of action that differentiate them from many conventional chemotherapeutics. Their ability to selectively target cellular proteins like β-tubulin and thioredoxin-1 offers a promising avenue for the development of more targeted and less toxic cancer therapies.

To date, there is no publicly available information indicating that any aryl chloroethyl urea derivatives have entered clinical trials. Further preclinical development, including comprehensive toxicology studies and the identification of predictive biomarkers of response, will be necessary to advance these promising compounds into clinical evaluation. Future research should also focus on optimizing the drug-like properties of these molecules to enhance their pharmacokinetic profiles and in vivo efficacy. The development of derivatives that can overcome potential resistance mechanisms will also be a critical area of investigation.

References

-

Mounetou, E., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]

-

Legault, J., et al. (2000). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Cancer Research, 60(4), 985-991. [Link]

-

Fortin, J. S., et al. (2008). Selective alkylation of beta(II)-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]

-

Petitclerc, E., et al. (2007). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 97(10), 1396-1404. [Link]

-

Petitclerc, E., et al. (2007). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 97(10), 1396-1404. [Link]

-

Gaudreault, R. C., et al. (1994). Lack of cross-resistance to a new cytotoxic arylchloroethyl urea in various drug-resistant tumor cells. Anti-Cancer Drugs, 5(1), 65-70. [Link]

-

Gaudreault, R. C., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595-598. [Link]

-

Mounetou, E., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063. [Link]

-

Nagasawa, H. T., et al. (2009). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 57(11), 1251-1255. [Link]

-

Anonymous. (2014). IN VITRO AND IN VIVO EVALUATION OF 2-CHLORO ETHYL NITRO- SOUREA DERIVATIVES AS ANTITUMOR AGENTS. Experimental Oncology, 36(2), 88-94. [Link]

Sources

- 1. A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship (QSAR) of N-arylsubstituted hydroxamic acids as inhibitors of human adenocarcinoma cells A431 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. exp-oncology.com.ua [exp-oncology.com.ua]

Structure-activity relationship of 1-aryl-3-(2-chloroethyl)ureas

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 1-Aryl-3-(2-Chloroethyl)Ureas (CEUs)

Introduction: The Evolution of Alkylating Antineoplastics

For decades, classic bifunctional alkylating agents, such as nitrogen mustards (chlorambucil) and nitrosoureas (carmustine/BCNU), have served as cornerstones of antineoplastic therapy. However, these "hard" alkylators are non-specific, spontaneously generating highly reactive carbonium ions and isocyanates that indiscriminately cross-link DNA[1]. This mechanism inherently leads to severe off-target genotoxicity, culminating in dose-limiting myelosuppression and the eventual emergence of chemoresistance.

To circumvent this limitation, rational drug design led to the synthesis of 1-aryl-3-(2-chloroethyl)ureas (CEUs) . Pioneered by research teams including René C. Gaudreault and colleagues, CEUs lack the reactive nitroso group characteristic of classical nitrosoureas[1][2]. Functioning strictly as "soft" alkylating agents, CEUs preferentially form covalent bonds with specific protein nucleophiles—most notably the sulfhydryl groups of β-tubulin—rather than the nitrogenous bases of DNA[1]. This mechanistic divergence provides a unique therapeutic profile, selectively disrupting the cytoskeleton while maintaining efficacy against multi-drug resistant phenotypes, including Cell Adhesion-Mediated Drug Resistance (CAM-DR)[3].

Core Mechanism of Action

Unlike canonical tubulin binders (e.g., paclitaxel or vinca alkaloids) that bind via reversible electrostatic interactions, CEUs irreversibly modify their target. By covalently alkylating β-tubulin, they physically obstruct the thermodynamic assembly of tubulin heterodimers into microtubules[1]. This loss of cytoskeletal integrity stalls dividing cells in the G2/M transition phase, subsequently triggering an intrinsic apoptotic cascade[1][2].

Mechanism of action: CEU-mediated β-tubulin alkylation triggering G2/M cell cycle arrest.

Structure-Activity Relationship (SAR) of CEUs

Deciphering the SAR of CEUs requires an understanding of their bifunctional nature. The molecule can be conceptually divided into two functional domains: a pharmacophore responsible for chemical reactivity and a hydrophobic anchor responsible for target affinity[1].

Region A: The 1-Aryl Moiety (Target Affinity)

The aryl ring is crucial for positioning the molecule within the hydrophobic pocket of β-tubulin. Unsubstituted phenyl rings yield essentially inactive compounds (IC50 > 140 µM) due to a lack of binding affinity[1]. Incorporating electron-donating, bulky lipophilic substituents at the para-position—such as tert-butyl (4-tBCEU), sec-butyl (4-sBCEU), or iso-propyl (4-iPCEU)—drastically lowers the IC50 into the low micromolar range (2–11.6 µM)[1][4]. Conversely, substituting the ring with polar groups (like a 4-methoxy) prevents sufficient target engagement and neutralizes cytotoxicity[1].

Region B: The 3-(2-Chloroethyl)urea Pharmacophore (Reactivity)

The 2-chloroethylurea moiety is the engine of the drug's soft alkylating capability[1]. The urea linkage provides critical hydrogen bonding while the terminal chlorine acts as a leaving group during the nucleophilic attack by tubulin. Structurally modifying this region by replacing the chlorine atom with an inert alkyl group (e.g., substituting the 2-chloroethyl group for a simple ethyl group to form 4-tBEU) completely abolishes both the molecule's alkylating potential and its subsequent biological activity[1].

SAR logic tree isolating the pharmacological contributions of the CEU aryl and urea moieties.

Quantitative Summary of Alkylation Potency and Cytotoxicity

To fully contextualize the SAR, we benchmark the standard alkylation rate constant (

| Compound | Substitution | Alkylation Profile ( | Mean Cellular IC50 | Pharmacological Effect |

| 4-tBCEU | 4-tert-butyl | Soft Alkylator | ~11.6 µM | Arrests cell cycle; potent microtubule depolymerization |

| 4-iPCEU | 4-iso-propyl | Soft Alkylator | ~2.0 µM | Highly potent tubulin inhibition |

| 4-sBCEU | 4-sec-butyl | Soft Alkylator | ~2.0 µM | Highly potent tubulin inhibition |

| Unsubstituted CEU | None | Soft Alkylator | >140 µM | Clinically inactive; poor target affinity |

| 4-Methoxy-CEU | 4-methoxy (Polar) | Soft Alkylator | >140 µM | Clinically inactive; disrupted hydrophobic bonding |

| 4-tBEU | 4-tert-butyl (No Chlorine) | Non-Alkylating | >140 µM | Inactive; pharmacophore disabled |

| Chlorambucil (Control) | N/A | Hard Alkylator (~13x | Variable | Systemic DNA cross-linking |

(Data derived from Gaudreault et al. structure-activity profiles[1][4])

Self-Validating Experimental Methodologies

Validating a novel CEU requires an integrated experimental pipeline that definitively links chemical reactivity to phenotypic outcome. The procedures below emphasize the core causality behind each step.

Integrated multiparametric experimental workflow for validating CEU derivatives.

Protocol 4.1: Soft Alkylation Kinetic Assay (NBP Assay)

Objective & Causality : To quantify the purely chemical "soft" alkylating potential of a synthesized CEU. 4-(4-nitrobenzyl)pyridine (NBP) acts as a standard nucleophilic surrogate. By observing its transformation under alkaline conditions, we can isolate the function of the 2-chloroethylurea group independent of the molecule's overall biological transport limitations[4].

-

Reagent Preparation : Dissolve the test CEU in a compatible organic co-solvent (e.g., ethylene glycol or acetone) to overcome the extreme hydrophobicity of active derivatives. Dissolve NBP in an aqueous HEPES buffer (pH 7.4) to mimic physiological pH.

-

Kinetic Incubation : Mix the CEU and NBP solutions in a sealed vial and incubate in a heated block at exactly 37°C.

-

Timed Sampling & Alkaline Quench : At 10-minute intervals over a 2-hour period, extract an aliquot. Immediately quench the reaction with a strong alkaline base (e.g., piperidine or triethylamine). Why? The alkylated NBP intermediate remains colorless until it is deprotonated by the base, which forces the molecule into a highly conjugated, blue-purple chromophore state.

-

Spectrophotometry : Read the absorbance of the quenched aliquot immediately at 540 nm.

-

Data Analysis : Plot absorbance versus time. The resulting pseudo-first-order rate constant (

) generated by linear regression objectively categorizes the compound's reactivity alongside hard alkylators like chlorambucil[4].

Protocol 4.2: In Vitro Tubulin Polymerization Assembly

Objective & Causality : To demonstrate that the primary mechanism of observed cytotoxicity is the direct physical prevention of microtubule assembly, rather than secondary DNA-damage pathways.

-

Tubulin Preparation : Utilize purified bovine brain tubulin. Suspend at a concentration of 2–3 mg/mL in an assembly-optimized PEM buffer (PIPES, EGTA, Magnesium chloride) supplemented with 1 mM GTP.

-

Cold Nucleation Suppression : Keep all reagents and microplates strictly on ice (4°C). Why? Tubulin heterodimers are thermodynamically incapable of spontaneous polymerization at low temperatures, ensuring all samples begin at baseline zero.

-

Compound Incubation : Introduce 10–50 µM of the candidate CEU (e.g., 4-tBCEU), maintaining a concurrent vehicle control well (DMSO < 1%).

-

Thermal Shift & Reading : Transfer the microplate rapidly into a pre-warmed 37°C spectrophotometer. Read absorbance at 340 nm continuously for 60 minutes.

-

Observation : The thermal shift provides the energy required for microtubule assembly. The vehicle control will yield a classic sigmoidal turbidity curve (reflecting lag/nucleation, log/elongation, and plateau/steady-state phases). Active CEUs will permanently flatten this curve by covalently disrupting the tubulin interfaces[1].

References

1.[1] Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3- (2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents1. AACR Journals. [Link] 2.[2] Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3- (2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents1 (Author Page: René C.-Gaudreault). AACR Journals. [Link] 3.[3] Publications scientifiques - Activité biologique des produits naturels. Blogspot / LASEVE Research. [Link] 4.[4] Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3- (2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents1 (Table 1: SAR Relationships). AACR Journals. [Link]

Sources

Structural and Mechanistic Guide to Chloroethyl Urea (CEU) Derivatives Targeting Thioredoxin-1 (TRX1) and Prohibitin

Executive Summary & Paradigm Shift in Alkylating Agents

Historically, alkylating chemotherapeutics—such as carmustine and chlorambucil—have been classified as "strong" or "hard" electrophiles. While effective at indiscriminately modifying highly nucleophilic targets like DNA and glutathione, their broad reactivity often results in severe systemic toxicity and triggers aggressive chemoresistance pathways.

A newer class of rationally designed Aryl Chloroethyl Ureas (CEUs) , notably N-phenyl-N'-(2-chloroethyl)ureas like CEU-025, CEU-027, and cyclohexyl CEU (cHCEU), operate via a fundamentally distinct, "soft" electrophilic mechanism [1]. Instead of attacking highly nucleophilic cysteinyl thiols, these CEU derivatives selectively covalently modify Thioredoxin-1 (TRX1) and its chaperone protein Prohibitin (Phb) at non-cysteinyl residues[2]. This highly specific alkylation arrests the cell cycle in the G0/G1 phase and directly abrogates the nuclear translocation of TRX1, cutting off the critical transcriptional support required for tumor cell survival [3].

This technical whitepaper outlines the causality of this mechanism, delineates rigorously self-validating experimental protocols for investigating TRX1 alkylation, and offers structural frameworks to guide next-generation anti-TRX1 drug development.

Mechanistic Architecture: Disruption of the TRX1-Phb Axis

Thioredoxin-1 (TRX1) is a 12-kDa ubiquitous oxidoreductase vital for maintaining intracellular redox homeostasis. In various aggressive carcinomas (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer), TRX1 is overexpressed and frequently translocates from the cytosol to the nucleus to act as a co-activator for key transcription factors like NF-κB and AP-1 [1].

The defining breakthrough of CEU derivatives is their precision targeting of the TRX1 nuclear transport system rather than broad ablation of its enzymatic function.

-

Atypical Residue Targeting: Unlike standard thioalkylating agents (e.g., N-ethylmaleimide or Iodoacetamide), which rapidly bind the canonical active site cysteines (Cys32, Cys35) or regulatory cysteines (Cys69, Cys73), CEU-025 and cHCEU spare these residues [1, 2].

-

Chaperone Alkylation: cHCEU also acylates Prohibitin (Phb) specifically at Aspartate 40 (Asp40). Because Phb acts as a carrier protein for TRX1, the structural alteration of Asp40 destabilizes the Phb-TRX1 interaction [3].

-

Biological Outcome: TRX1 becomes trapped in the cytosol. Strikingly, pretreatment with sublethal concentrations of CEU-025 can even block cisplatin-induced TRX1 nuclear translocation, showcasing its profound modulatory control over intracellular trafficking [1].

CEU Mechanistic Pathway Diagram

Fig 1: Signal cascade depicting CEU-mediated alkylation leading to the sequestration of TRX1 and subsequent G0/G1 tumor cell cycle arrest.

Quantitative Profiling: Soft vs. Hard Alkylators

The therapeutic index of CEUs is largely driven by their unique target profile. To evaluate the distinctions between typical thioalkylating agents and the targeted CEUs, the following table summarizes key biochemical and cytocidal characteristics.

| Compound / Reagent | Compound Class | Primary Identified Target(s) | Alkylated Residue Category | Cell Cycle Arrest Phase | Functional Phenotype |

| CEU-025 | Aryl 2-chloroethyl urea | TRX1 | Non-Cysteinyl | G0/G1 | Blocks TRX1 translocation; minimal effect on disulfide-reducing capacity [1]. |

| cHCEU | Cyclohexyl-CEU | Phb, TRX1 | Asp40 (Phb), Non-Cys (TRX1) | G0/G1 | Abolishes Phb-TRX1 complexation; induces exclusion from the nuclear compartment [2, 3]. |

| Iodoacetamide (IAA) | Hard Alkylator | All accessible thiols | Cysteinyl (Strong Nucleophile) | Toxic / Nonspecific | Quantitative alkylation of Cys-residues; prevents diamide-induced multimerization [1]. |

| NEM | Strong Thioalkylator | Diverse proteins | Cysteinyl (Strong Nucleophile) | Toxic / Nonspecific | Complete, irreversible ablation of cellular disulfide-reducing enzymatic activity [1]. |

Validated Experimental Protocols

As application scientists, we recognize that irreproducibility often stems from a lack of internal controls. The following methodologies are engineered as self-validating systems . Every step includes specific counter-measures to confirm causality—ensuring that downstream results strictly reflect non-cysteinyl alkylation.

Protocol 1: In Vitro Alkylation & Mutagenesis Competition Assay

Purpose: To definitively prove that CEUs target TRX1 through a novel mechanism independent of its highly reactive active-site cysteines (Cys32/Cys35).

The Causality Behind the Design (E-E-A-T Principle): If CEU-025 operated like a traditional hard alkylator, mutating the primary nucleophiles (Cys32 and Cys35) to Serine would abolish binding. Furthermore, pre-treating wild-type (WT) TRX1 with diamide—an oxidant that forces cysteines into disulfide bridges—would block CEU binding by removing the free thiols. By performing both a genetic (mutagenesis) and a chemical (diamide) exclusion of cysteines, the continued binding of 14C-labeled CEU directly validates the non-cysteinyl target mechanism.

Step-by-Step Methodology:

-

Recombinant Protein Preparation: Generate WT recombinant human TRX1 and C32S/C35S double-mutant TRX1 using site-directed mutagenesis. Validate loss of reducing activity via an insulin reduction assay [1].

-

Radiolabeled Alkylation: Incubate 1 µg of purified WT and mutant TRX1 with 100 µmol/L[14C-urea]-CEU-025 or [14C-urea]-CEU-027 at 37°C for 48 hours.

-

Chemical Competition (Internal Control): In parallel, treat WT TRX1 extracts (25 µg) with 500 µmol/L diamide for 30 minutes to force multimerization via disulfide bridge formation. Incubate with [14C]-CEU-025. Use 30 µmol/L IAA as a positive control for total cysteine alkylation.

-

Resolution: Denature proteins by boiling in 1% SDS for 5 minutes. Resolve complexes using 2-D gel electrophoresis (or 1D SDS-PAGE under non-reducing conditions).

-

Detection: Transfer to nitrocellulose membranes. Perform autoradiography to detect 14C signals alongside Ponceau S staining to normalize protein loading.

Expected Outcome: 14C labeling intensity of the C32S/C35S mutants will mirror that of WT TRX1. Diamide-induced multimerization will not prevent CEU-025 binding, confirming the nucleophilic addition occurs outside the canonical thiol network.

Fig 2: Protocol workflow for validating the non-cysteinyl alkylation of TRX1 using radiolabeled CEUs and mutant constructs.

Protocol 2: Subcellular Fractionation and Translocation Assay

Purpose: To quantify the functional consequence of CEU exposure: the exclusion of TRX1 from the nuclear compartment and subsequent cell cycle arrest [2, 3].

The Causality Behind the Design: To prove that CEUs cause G0/G1 arrest specifically by trapping TRX1 in the cytosol, researchers must establish spatial resolution. Whole-cell lysates cannot differentiate between localized functional inhibition and total protein degradation. Isolating nuclear vs. cytoplasmic fractions confirms that global TRX1 levels remain stable, but trafficking is aborted.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Plate MDA-MB-231 (breast carcinoma) or HT1080 (fibrosarcoma) cells. Treat with target CEU compounds (e.g., cHCEU, 1–35 µM) for 24 hours. Include a vehicle (DMSO) control.

-

Subcellular Fractionation:

-

Lyse cells in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) containing protease inhibitors to isolate the cytosolic fraction.

-

Pellet the intact nuclei via low-speed centrifugation (1,000 × g for 5 min).

-

Resuspend the pellet in a hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 0.42 M NaCl, 25% v/v glycerol) to release nuclear proteins.

-

-

Co-Immunoprecipitation (Co-IP): To assess chaperone functionality, immunoprecipitate the cytosolic fraction using anti-Phb antibodies.

-

Western Blot Analysis: Probe both fractions for TRX1 and Phb.

-

Self-Validating Controls: Use Lamin A/C as a strictly nuclear loading control, and GAPDH or α-Tubulin as a strictly cytosolic loading control to prove fraction purity.

-

Expected Outcome: In CEU-treated cells, the nuclear fraction will show a dramatic depletion of TRX1 compared to the DMSO control, accompanied by a reduction in Phb-TRX1 complexation in the Co-IP readouts.

Summary & Future Directions

Chloroethyl ureas represent a highly sophisticated divergence from classical non-specific alkylating agents. By selectively targeting non-cysteinyl residues on TRX1 and its chaperone Prohibitin, CEUs such as CEU-025 and cHCEU fundamentally reprogram the subcellular localization of vital redox enzymes without heavily impairing their base disulfide-reducing capabilities [1, 3]. This spatial manipulation successfully induces G0/G1 cell cycle arrest, providing a highly specific axis for modern combinatorial anti-cancer drug development.

References

-

Patenaude, A., Fortin, J. S., Deschênes, R., & Petitclerc, E. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Journal of Physiology and Pharmacology, 88(11), 1102-1114. URL: [Link]

-

Fortin, J. S., Côté, M.-F., Lacroix, J., Petitclerc, E., & C.-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. URL: [Link]

-

Fortin, J., Cote, M.-F., Lacroix, J., Petitclerc, E., & C.-Gaudreault, R. (2008). New Aryl Chloroethylureas alkylating thioredoxin-1 and prohibitin that induce their exclusion of the nuclear compartment. Cancer Research (AACR Journals), 68(9_Supplement), 1310. URL: [Link]

Methodological & Application

Application Notes and Protocols for Evaluating 1-Tert-butyl-3-(2-chloroethyl)urea in Tubulin Polymerization Assays

Introduction: The Dynamic Cytoskeleton as a Therapeutic Target

Microtubules are fundamental components of the eukaryotic cytoskeleton, forming dynamic polymers from α- and β-tubulin heterodimers.[1][2][3] These structures are crucial for a multitude of cellular processes, including the maintenance of cell shape, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[4][5] The inherent dynamic instability of microtubules—a constant cycling between phases of polymerization (growth) and depolymerization (shrinkage)—is essential for their function.[4][5] This dynamism makes tubulin a prime target for anticancer therapeutics, as disrupting it can halt the cell cycle in rapidly proliferating cancer cells, leading to programmed cell death (apoptosis).[5]

Tubulin-targeting agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[2][6] This guide focuses on 1-Tert-butyl-3-(2-chloroethyl)urea (CEU), a member of the 1-aryl-3-(2-chloroethyl)ureas class of compounds, which function as potent microtubule-destabilizing agents.[7][8][9] Early studies have demonstrated the cytotoxic and antineoplastic properties of CEU derivatives, suggesting their therapeutic potential.[9][10] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively assess the inhibitory effects of CEU on tubulin polymerization through both in vitro biochemical assays and cell-based imaging techniques.

Mechanism of Action: Covalent Alkylation of β-Tubulin

Unlike many tubulin inhibitors that bind reversibly, 1-aryl-3-(2-chloroethyl)ureas (CEUs) act as "soft" alkylating agents.[7][8] The cytotoxic mechanism of CEU involves the covalent modification of β-tubulin.[7][8] Experimental evidence indicates that CEU specifically alkylates β-tubulin at or near the colchicine-binding site.[7] Competition assays have shown that colchicine, but not vinblastine, can prevent this covalent binding.[7][8]